6-Alkynyl-fucose
Description
Properties
IUPAC Name |
(3S,4R,5S,6S)-6-ethynyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-2-3-4(8)5(9)6(10)7(11)12-3/h1,3-11H/t3-,4+,5+,6-,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHMTJHTGBOTL-DVEMRHSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Protection Strategy
The synthesis begins with L-fucose (6-deoxy-L-galactose), a monosaccharide with a methyl group at C6. To introduce the alkyne functionality, the C6 methyl group must be replaced with an alkynyl moiety. However, direct modification of native L-fucose is challenging due to the inertness of the methyl group. Instead, a common approach involves using galactose as the starting material, which retains a hydroxyl group at C6, enabling functionalization.
-
Hydroxyl Protection :
Galactose is first peracetylated to protect its hydroxyl groups (1,2,3,4-tetra-O-acetyl-galactose), preventing unwanted side reactions during subsequent steps. Acetylation is typically achieved using acetic anhydride in pyridine or under catalyzed conditions. -
C6 Functionalization :
The C6 hydroxyl of peracetylated galactose is converted to a leaving group, such as a tosylate or triflate, via reaction with tosyl chloride or triflic anhydride. This intermediate undergoes nucleophilic substitution with a propargyl Grignard reagent (e.g., propargylmagnesium bromide) to install the alkyne group. -
Deprotection and Isolation :
The acetyl protecting groups are removed via hydrolysis under basic conditions (e.g., sodium methoxide in methanol), yielding this compound. Purification is achieved through column chromatography or recrystallization.
Key Reaction Scheme:
Peracetylation for Metabolic Studies
For cellular uptake, 6AF is often administered as its peracetylated prodrug (1,2,3,4-tetra-O-acetyl-6AF). The acetyl groups enhance membrane permeability, and intracellular esterases hydrolyze them to release free 6AF.
Peracetylation Protocol
-
Reaction Conditions :
-
Characterization :
Analytical Validation of 6AF
Mass Spectrometry (MS)
MS analysis confirms the incorporation of 6AF into target glycoproteins. The mass shift of +10 Da (compared to natural fucose) is detectable in modified EGF repeats and thrombospondin type-1 repeats (TSRs). For example, elongation of O-fucose by Lunatic Fringe (Lfng) results in a GlcNAc-6AF disaccharide, identifiable via MS/MS fragmentation.
Click Chemistry Validation
6AF-labeled glycoproteins are tagged with azido-biotin via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Streptavidin blotting of HEK293T cell lysates confirms specific labeling, with minimal background in controls lacking 6AF or CuAAC reagents.
Challenges and Optimizations
Competing Metabolic Pathways
Endogenous fucose salvage pathways can reduce 6AF incorporation. Co-treatment with excess L-fucose (10–20 mM) suppresses natural fucosylation, enhancing 6AF uptake.
Chemical Reactions Analysis
Types of Reactions
6-Alkynyl-fucose undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne group.
Substitution Reactions: The hydroxyl groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products
Click Chemistry Products: The major products are triazole-linked compounds formed through CuAAC reactions.
Oxidation Products: Oxidized derivatives of the alkyne group.
Substitution Products: Functionalized derivatives at the hydroxyl positions.
Scientific Research Applications
6-Alkynyl-fucose is extensively used in scientific research due to its ability to label and track glycosylation processes. Some key applications include:
Mechanism of Action
6-Alkynyl-fucose exerts its effects primarily through its incorporation into glycoproteins via O-fucosylation. The alkyne group allows for bioorthogonal labeling, enabling the tracking and study of glycosylation processes. It selectively inhibits the GDP-fucose biosynthetic enzyme FX, leading to the depletion of endogenous fucosylated glycans . This inhibition can suppress cancer cell invasion and alter cellular signaling pathways .
Comparison with Similar Compounds
Metabolic Inhibitors of Fucosylation
Key Findings :
Click Chemistry Tools for Fucose Labeling
Key Findings :
Structural and Functional Analogues
Key Findings :
- Notch Signaling: Both 6-alkynyl- and 6-alkenyl-fucose inhibit Notch signaling in cancer models, but 6-alkenyl derivatives require higher doses (60 pmol in zebrafish) .
- Steric Effects : The alkyne group at C6 in this compound sterically hinders FX’s substrate-binding pocket, unlike C7 modifications .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which 6-Alkynyl-fucose inhibits cellular fucosylation?
- Methodological Answer: this compound inhibits GDP-fucose biosynthesis by directly targeting the enzyme FX (GDP-fucose pyrophosphorylase), which catalyzes the final step of GDP-fucose synthesis. To validate this, researchers can perform enzyme activity assays using recombinant FX and measure inhibition kinetics via spectrophotometric detection of GDP-fucose depletion. Cellular studies should include Western blotting or lectin staining to confirm reduced fucosylation in treated cells .
Q. How is this compound synthesized, and what are its key chemical properties?
- Methodological Answer: this compound is synthesized via chemical modification of L-fucose at the 6-position with an alkyne group. Key properties include its molecular weight (342.3 g/mol), solubility in DMSO or aqueous buffers, and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling. Researchers should verify purity (>98%) via HPLC and characterize structure using NMR (e.g., H and C spectra) and mass spectrometry .
Q. What experimental controls are essential when using this compound in metabolic labeling studies?
- Methodological Answer: Include (1) untreated cells to establish baseline fucosylation, (2) cells treated with non-alkynylated fucose to rule out nonspecific effects, and (3) a click chemistry-negative control (e.g., omission of Cu catalyst) to confirm specificity of azide-probe labeling. Flow cytometry or fluorescence microscopy can quantify incorporation efficiency .
Advanced Research Questions
Q. How can researchers distinguish between this compound’s dual roles as a metabolic inhibitor and a substrate for fucosyltransferases?
- Methodological Answer: Use pulse-chase experiments: (1) Pulse cells with this compound to track incorporation via click chemistry and confocal microscopy. (2) Chase with excess natural fucose to determine if residual GDP-6-Alkynyl-fucose competes with GDP-fucose for transferases. Compare results with FX-knockout cells to isolate inhibition effects .
Q. What analytical methods resolve conflicting data on this compound’s cytotoxicity in different cancer models?
- Methodological Answer: Perform dose-response assays (e.g., 0–100 µM) across multiple cell lines (e.g., HCC, colorectal cancer) using MTT or ATP-based viability tests. Pair with transcriptomic profiling (RNA-seq) to identify cell-type-specific stress pathways. Note that cytotoxicity is context-dependent and may correlate with baseline FX expression levels .
Q. How can researchers optimize this compound concentration to balance metabolic labeling and inhibition efficacy?
- Methodological Answer:
Q. What strategies validate the specificity of this compound for FX over other GDP-fucose pathway enzymes (e.g., GMDS)?
- Methodological Answer: Use CRISPR/Cas9-edited cell lines lacking FX or GMDS. Compare GDP-fucose levels and fucosylation patterns in FX-KO vs. GMDS-KO cells treated with this compound. Enzyme-specific inhibition is confirmed if FX-KO cells show no further reduction in GDP-fucose .
Data Contradiction Analysis
Q. How should researchers address discrepancies in this compound’s reported effects on cell migration vs. proliferation?
- Methodological Answer: Design transwell migration assays (with Matrigel for invasion) alongside real-time proliferation tracking (e.g., IncuCyte). Use RNAi to silence FX and compare phenotypes. Note that this compound selectively inhibits migration/invasion by disrupting fucosylated integrins (e.g., α3β1) but does not affect proliferation pathways like EGFR .
Experimental Design Considerations
Q. What in vivo models are suitable for studying this compound’s therapeutic potential in HCC?
- Methodological Answer: Use orthotopic HCC mouse models with bioluminescent tumor tracking. Administer this compound intraperitoneally (5–20 mg/kg daily) and monitor metastasis via IVIS imaging. Validate target engagement by analyzing liver tissue for GDP-fucose depletion and FX inhibition via immunohistochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
